molecular formula C13H8F2O2 B6377935 5-(3,5-Difluorophenyl)-2-formylphenol CAS No. 1261925-17-0

5-(3,5-Difluorophenyl)-2-formylphenol

Cat. No.: B6377935
CAS No.: 1261925-17-0
M. Wt: 234.20 g/mol
InChI Key: DHHZECULNAMTJA-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)-2-formylphenol is an aromatic compound characterized by the presence of two fluorine atoms on the phenyl ring and a formyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Difluorophenyl)-2-formylphenol typically involves the introduction of fluorine atoms onto a phenyl ring followed by formylation. One common method starts with the fluorination of 1,3,5-trichlorobenzene to produce 3,5-difluoroaniline. This intermediate is then subjected to formylation reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and formylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Difluorophenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atoms.

Major Products

    Oxidation: 5-(3,5-Difluorophenyl)-2-carboxyphenol.

    Reduction: 5-(3,5-Difluorophenyl)-2-hydroxybenzyl alcohol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3,5-Difluorophenyl)-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Difluorophenyl)-2-formylphenol is unique due to the combination of its formyl and phenol functional groups, which provide distinct reactivity patterns and potential for diverse applications. The presence of fluorine atoms further enhances its chemical stability and biological activity, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

4-(3,5-difluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-16)13(17)5-8/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHZECULNAMTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685125
Record name 3',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-17-0
Record name [1,1′-Biphenyl]-4-carboxaldehyde, 3′,5′-difluoro-3-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261925-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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